Syndiospecificity Superiority: [rrrr] Pentad Stereoregularity of Me2C-Bridged Zirconocene vs Ethylene-Bridged Analog
The Me2C-bridged zirconocene derived from 130817-78-6 delivers syndiotactic polypropylene with [rrrr] pentad content up to 93% under TIBA/TrBCF activation, whereas the ethylene-bridged analog Et(Cp)(Flu)ZrMe₂ produces completely atactic polypropylene at polymerization temperatures above 50 °C [1][2]. The isopropylidene bridge enforces a stereorigid Cs-symmetric geometry that preserves enantiofacial selectivity, while the more flexible ethano bridge allows site epimerization that erodes stereocontrol at elevated temperature [1].
| Evidence Dimension | Syndiotactic stereoregularity – [rrrr] pentad fraction |
|---|---|
| Target Compound Data | [rrrr] up to 93% (ZrCl₂[Me₂C(η⁵-Flu)(η⁵-Cp)] / TIBA + TrBCF, 60 °C) |
| Comparator Or Baseline | Et(Cp)(Flu)ZrMe₂: completely atactic polypropylene at Tp > 50 °C; low syndiospecificity at high temperature |
| Quantified Difference | Me₂C-bridged catalyst retains high syndiospecificity at temperatures where the Et-bridged catalyst loses stereocontrol entirely |
| Conditions | Propylene homopolymerization; TIBA + [Ph₃C][B(C₆F₅)₄] (TrBCF) activation (Ref. 2); MAO activation (Ref. 1); toluene solvent |
Why This Matters
For procurement of a proligand destined for syndiotactic polypropylene production, 130817-78-6 is the only commercial precursor that yields the Cs-symmetric precatalyst architecture capable of maintaining >90% [rrrr] pentad stereoregularity across a broad temperature window.
- [1] Kim, I.; Kim, K. T.; Lee, M. H.; Do, Y.; Won, M. S. Syndioselective propylene polymerization: Comparison of Me2C(Cp)(Flu)ZrMe2 with Et(Cp)(Flu)ZrMe2. J. Appl. Polym. Sci. 1998, 70, 973–983. View Source
- [2] Pehl, T.; Reith, S.; Rieger, B. In Situ Activation: Chances and Limitations to Form Ultrahigh Molecular Weight Syndiotactic Polypropylene with Metallocene Dichlorides. Organometallics 2021, 40, 4055–4065. View Source
